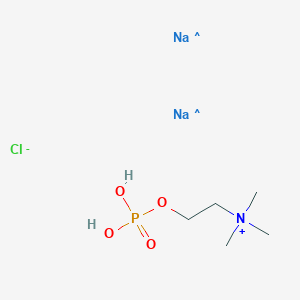![molecular formula C42H88N7O15P3 B12353647 [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan ring, followed by the introduction of the diazinan and phenylpropoxyimino groups. The final steps involve the phosphorylation reactions to attach the oxidophosphoryl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would need to be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The phenylpropoxyimino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo groups would produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable for research in organic synthesis and materials science.
Biology
In biology, the compound’s ability to interact with various biomolecules makes it useful for studying enzyme mechanisms and protein-ligand interactions. It can also be used as a probe to investigate cellular processes.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to modulate biological pathways could lead to the development of new drugs for treating diseases such as cancer and neurodegenerative disorders.
Industry
In industry, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions also makes it valuable for industrial synthesis processes.
Mecanismo De Acción
The mechanism by which [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphate
- [[[(2R,3S,4R,5R)-5-(5-carbamoyl-3,4-dihydro-2H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate
Uniqueness
What sets [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium apart from similar compounds is its unique combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets, making it a versatile and valuable compound for scientific research.
Propiedades
Fórmula molecular |
C42H88N7O15P3 |
|---|---|
Peso molecular |
1024.1 g/mol |
Nombre IUPAC |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium |
InChI |
InChI=1S/C18H28N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,13,15-17,22-23H,4,7-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |
Clave InChI |
KPBVJJHWHAKPQB-IHQKQWLFSA-N |
SMILES isomérico |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C\1CN(C(=O)N/C1=N\OCCCC2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
SMILES canónico |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1CN(C(=O)NC1=NOCCCC2=CC=CC=C2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)
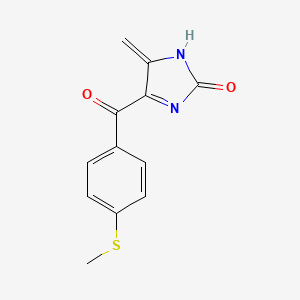
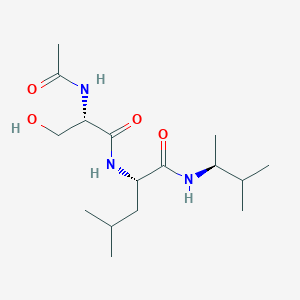
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
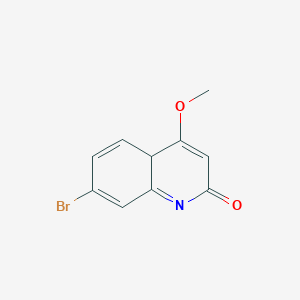
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)
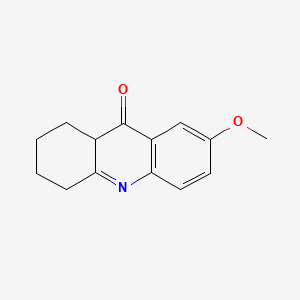
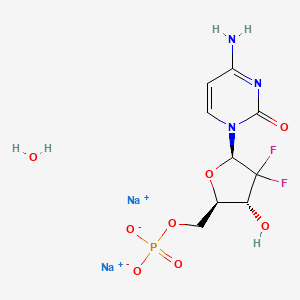


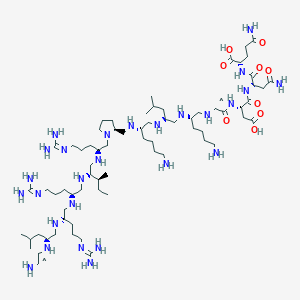
![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
